rac-(1s,4s)-4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride, cis
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Overview
Description
rac-(1s,4s)-4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride, cis is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1s,4s)-4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride, cis typically involves the catalytic asymmetric synthesis of α-chiral primary amines. This process can be achieved through various methods, including the transformation of pre-prepared NH imines and biomimetic chemocatalysis inspired by enzymatic transaminations . These methods are designed to be atom-economical and cost-effective, making them suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound often involves the use of enantioselective liquid–liquid extraction, crystallization-based methods for chiral separation, and preparative-scale chromatography . These methods ensure the efficient separation of enantiomers, which is crucial for obtaining the desired chiral purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1s,4s)-4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride, cis undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
rac-(1s,4s)-4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride, cis has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of rac-(1s,4s)-4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride, cis involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects . The compound’s chiral nature plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to rac-(1s,4s)-4-[(dimethylamino)methyl]cyclohexan-1-amine dihydrochloride, cis include:
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2408957-60-6 |
---|---|
Molecular Formula |
C9H22Cl2N2 |
Molecular Weight |
229.2 |
Purity |
95 |
Origin of Product |
United States |
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